Benzonitrile, 6-amino-2-chloro-3-methoxy-
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Overview
Description
Benzonitrile, 6-amino-2-chloro-3-methoxy- is an aromatic organic compound with a complex structure that includes amino, chloro, and methoxy functional groups attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 6-amino-2-chloro-3-methoxy- can be achieved through several methods. One common approach involves the substitution reactions on a benzonitrile derivative. For instance, starting with 3-methoxybenzonitrile, chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group. Subsequently, the amino group can be introduced through nucleophilic substitution using ammonia or an amine source under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 6-amino-2-chloro-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or thiol groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium hydroxide or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 6-amino-2-chloro-3-methoxybenzoic acid.
Reduction: Formation of 6-amino-2-chloro-3-methoxybenzylamine.
Substitution: Formation of 6-amino-2-hydroxy-3-methoxybenzonitrile or 6-amino-2-thio-3-methoxybenzonitrile.
Scientific Research Applications
Benzonitrile, 6-amino-2-chloro-3-methoxy- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and advanced materials.
Mechanism of Action
The mechanism of action of benzonitrile, 6-amino-2-chloro-3-methoxy- depends on its interaction with molecular targets. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The nitrile group can act as an electrophile, reacting with nucleophilic sites in enzymes or receptors, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler structure without the amino, chloro, and methoxy groups.
3-Methoxybenzonitrile: Lacks the amino and chloro groups.
6-Amino-2-chlorobenzonitrile: Lacks the methoxy group.
Uniqueness
Benzonitrile, 6-amino-2-chloro-3-methoxy- is unique due to the presence of all three functional groups, which confer distinct chemical reactivity and biological activity. The combination of these groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C8H7ClN2O |
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Molecular Weight |
182.61 g/mol |
IUPAC Name |
6-amino-2-chloro-3-methoxybenzonitrile |
InChI |
InChI=1S/C8H7ClN2O/c1-12-7-3-2-6(11)5(4-10)8(7)9/h2-3H,11H2,1H3 |
InChI Key |
RSFFDMJTKKPIQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)C#N)Cl |
Origin of Product |
United States |
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